Cas no 1806044-41-6 (2'-Amino-3'-bromo-6'-(trifluoromethyl)acetophenone)
2'-Amino-3'-bromo-6'-(trifluoromethyl)acetophenone Chemical and Physical Properties
Names and Identifiers
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- 2'-Amino-3'-bromo-6'-(trifluoromethyl)acetophenone
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- Inchi: 1S/C9H7BrF3NO/c1-4(15)7-5(9(11,12)13)2-3-6(10)8(7)14/h2-3H,14H2,1H3
- InChI Key: BUEYWEKMBIPQKL-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C(F)(F)F)=C(C(C)=O)C=1N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 256
- XLogP3: 3.1
- Topological Polar Surface Area: 43.1
2'-Amino-3'-bromo-6'-(trifluoromethyl)acetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013022057-1g |
2'-Amino-3'-bromo-6'-(trifluoromethyl)acetophenone |
1806044-41-6 | 97% | 1g |
1,504.90 USD | 2021-06-24 |
2'-Amino-3'-bromo-6'-(trifluoromethyl)acetophenone Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 2'-Amino-3'-bromo-6'-(trifluoromethyl)acetophenone
Comprehensive Overview of 2'-Amino-3'-bromo-6'-(trifluoromethyl)acetophenone (CAS No. 1806044-41-6)
2'-Amino-3'-bromo-6'-(trifluoromethyl)acetophenone (CAS No. 1806044-41-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique trifluoromethyl and bromo functional groups, serves as a versatile intermediate in the synthesis of complex molecules. Researchers and industry professionals frequently search for high-purity acetophenone derivatives, bromo-substituted aromatic compounds, and trifluoromethylated building blocks, making this compound a subject of interest in modern synthetic chemistry.
The molecular structure of 2'-Amino-3'-bromo-6'-(trifluoromethyl)acetophenone features an acetophenone backbone with strategic substitutions at the 2', 3', and 6' positions. The presence of the amino group enhances its reactivity in nucleophilic substitution reactions, while the bromo substituent offers a handle for further functionalization via cross-coupling reactions. The trifluoromethyl group is particularly noteworthy due to its electron-withdrawing properties, which can significantly influence the compound's metabolic stability and bioavailability—a key consideration in drug design.
In recent years, the demand for fluorinated organic compounds has surged, driven by their applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group in 2'-Amino-3'-bromo-6'-(trifluoromethyl)acetophenone aligns with this trend, as it is often incorporated into bioactive molecules to improve their lipophilicity and resistance to enzymatic degradation. This compound is particularly relevant in the development of kinase inhibitors and antimicrobial agents, where its structural motifs are frequently employed.
Synthetic methodologies for 2'-Amino-3'-bromo-6'-(trifluoromethyl)acetophenone often involve multi-step processes, including halogenation, amination, and Friedel-Crafts acylation. Researchers exploring efficient bromination techniques or regioselective functionalization of aromatic rings will find this compound a valuable case study. Additionally, its applications in catalysis and material science are being investigated, particularly in the design of fluorescent probes and polymeric materials with tailored properties.
The compound's stability under various conditions is another area of interest. Studies have shown that 2'-Amino-3'-bromo-6'-(trifluoromethyl)acetophenone exhibits remarkable thermal stability, making it suitable for high-temperature reactions. This property is critical for industrial-scale synthesis, where process optimization and yield improvement are paramount. Furthermore, its solubility profile in common organic solvents facilitates its use in diverse reaction setups.
From an environmental perspective, the growing emphasis on green chemistry has prompted investigations into sustainable synthesis routes for halogenated acetophenones. Researchers are exploring catalytic methods and solvent-free conditions to minimize waste and energy consumption during the production of compounds like 2'-Amino-3'-bromo-6'-(trifluoromethyl)acetophenone. These efforts align with global initiatives to reduce the environmental footprint of chemical manufacturing.
In summary, 2'-Amino-3'-bromo-6'-(trifluoromethyl)acetophenone (CAS No. 1806044-41-6) is a multifaceted compound with broad applications in medicinal chemistry, materials science, and industrial synthesis. Its unique structural features and reactivity profile make it a valuable tool for researchers addressing challenges in drug discovery, agrochemical development, and advanced material design. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in innovative chemical solutions.
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